molecular formula C5H7N3O2S B3426724 2-Aminopyridine-3-sulfonamide CAS No. 54136-36-6

2-Aminopyridine-3-sulfonamide

Cat. No.: B3426724
CAS No.: 54136-36-6
M. Wt: 173.20 g/mol
InChI Key: OSNIMFGIQMXORV-UHFFFAOYSA-N
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Description

2-Aminopyridine-3-sulfonamide is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and a sulfonamide group at the third position of the pyridine ring

Mechanism of Action

Target of Action

2-Aminopyridine-3-sulfonamide is a compound that has been synthesized for use as a pharmacophore against various biological targets Sulfonamides, a group to which this compound belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in physiological processes, making them potential targets of this compound.

Mode of Action

Sulfonamides are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria . This suggests that this compound may interact with its targets in a similar manner, inhibiting their normal function and leading to changes at the cellular level.

Biochemical Pathways

Given the known mode of action of sulfonamides, it can be inferred that this compound may affect the folic acid synthesis pathway in bacteria, leading to inhibition of dna synthesis and bacterial growth .

Pharmacokinetics

The low molecular weight of 2-aminopyridine, a component of the compound, suggests that it may have good bioavailability and could be easily identified in drug discovery programmes .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that this compound may inhibit the growth of bacteria by interfering with their dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, microbial degradation can play a significant role in the dissipation of sulfonamide antibiotics in the environment . .

Biochemical Analysis

Biochemical Properties

2-Aminopyridine-3-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyridine-3-sulfonamide typically involves the introduction of the sulfonamide group onto the pyridine ring. One common method is the reaction of 2-aminopyridine with a sulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired sulfonamide product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions:

    Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

    Reduction Reactions: Amines.

Scientific Research Applications

2-Aminopyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.

    3-Aminopyridine: Has the amino group at a different position, leading to different reactivity and applications.

    2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, resulting in different biological activities.

Uniqueness: 2-Aminopyridine-3-sulfonamide is unique due to the presence of both the amino and sulfonamide groups on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-aminopyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H,(H2,6,8)(H2,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNIMFGIQMXORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54136-36-6
Record name 2-aminopyridine-3-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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